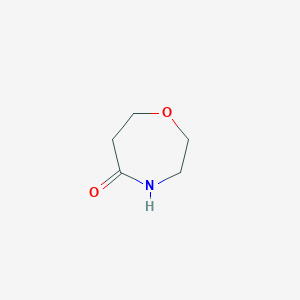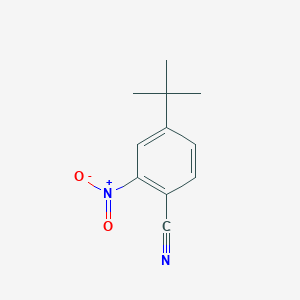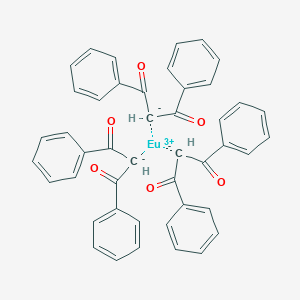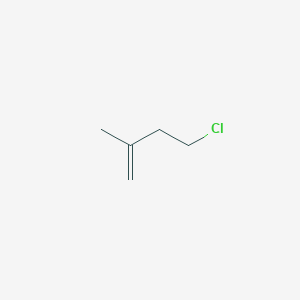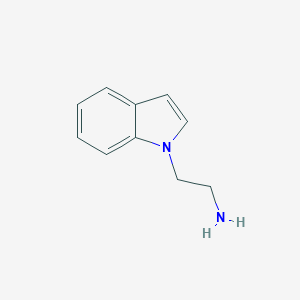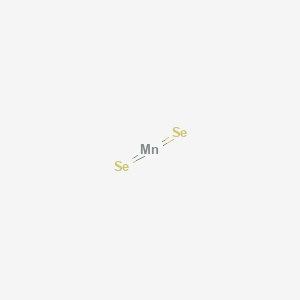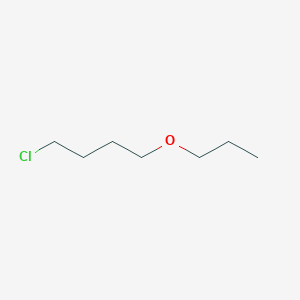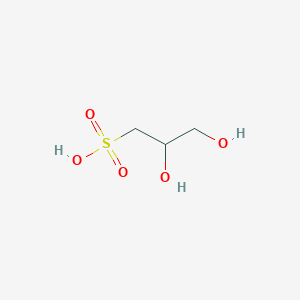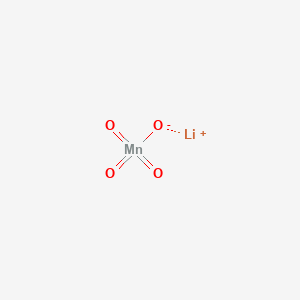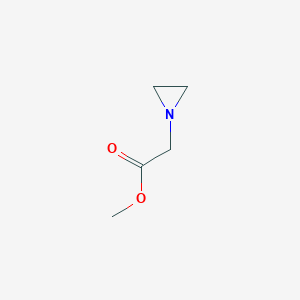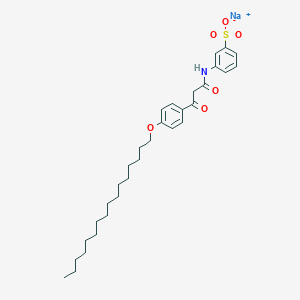
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, also known as HPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulphonate family and is used in various biochemical and physiological experiments due to its unique properties. In
作用机制
The mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its ability to bind to biological molecules, such as proteins and lipids, through hydrophobic interactions. This binding results in a change in the fluorescence properties of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, allowing it to be used as a fluorescent probe for studying protein-ligand interactions and membrane dynamics.
生化和生理效应
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been used to study the effects of various drugs and toxins on cellular processes, including membrane transport, protein trafficking, and signal transduction.
实验室实验的优点和局限性
One of the major advantages of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is its high sensitivity and specificity for labeling proteins and other biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has some limitations, including its tendency to aggregate at high concentrations and its sensitivity to pH and temperature changes.
未来方向
There are several future directions for Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate research, including the development of new fluorescent probes with improved properties, the optimization of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate for drug delivery applications, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate and to identify its potential limitations and safety concerns.
Conclusion
In conclusion, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a promising chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, membrane dynamics, and drug delivery. While there are some limitations to its use, ongoing research is expected to uncover new applications and improve its effectiveness in various experimental settings.
合成方法
The synthesis of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves several steps. The first step is the preparation of 4-(hexadecyloxy)benzaldehyde, which is achieved by reacting 4-hydroxybenzaldehyde with hexadecanol using sulfuric acid as a catalyst. The second step is the preparation of 3-(4-(hexadecyloxy)phenyl)propanoic acid, which is accomplished by reacting 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of acetic anhydride. The third step involves the preparation of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate by reacting 3-(4-(hexadecyloxy)phenyl)propanoic acid with sodium benzenesulphonate in the presence of sodium hydroxide.
科学研究应用
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and drug delivery. Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a fluorescent dye that can be used to label proteins and other biological molecules for visualization under a fluorescence microscope. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes and deliver therapeutic agents to specific cells or tissues.
属性
CAS 编号 |
14542-05-3 |
|---|---|
产品名称 |
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate |
分子式 |
C31H44NNaO6S |
分子量 |
581.7 g/mol |
IUPAC 名称 |
sodium;3-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C31H45NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-38-28-21-19-26(20-22-28)30(33)25-31(34)32-27-17-16-18-29(24-27)39(35,36)37;/h16-22,24H,2-15,23,25H2,1H3,(H,32,34)(H,35,36,37);/q;+1/p-1 |
InChI 键 |
VASNKHYSFYDYEM-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
14542-05-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




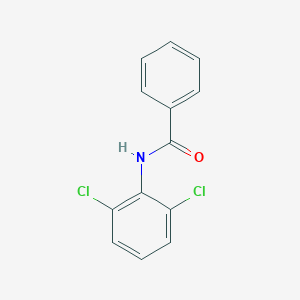
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
